molecular formula C11H22ClNO2 B1422645 Ethyl 2-[1-(methylamino)cyclohexyl]acetate hydrochloride CAS No. 36077-72-2

Ethyl 2-[1-(methylamino)cyclohexyl]acetate hydrochloride

Cat. No. B1422645
CAS RN: 36077-72-2
M. Wt: 235.75 g/mol
InChI Key: PMVYGFJFVNOEBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[1-(methylamino)cyclohexyl]acetate hydrochloride (EMCH) is a cyclic ester of the amino acid glycine, and is an important intermediate in the synthesis of pharmaceuticals, such as the anticonvulsant drug pregabalin. EMCH is also known as (2S)-2-aminomethyl-1-cyclohexanecarboxylate hydrochloride, and has been used in a variety of scientific research applications, such as in neurochemical and pharmacological studies.

Scientific Research Applications

Angiotensin Converting Enzyme Inhibitors

A study by Turbanti et al. (1993) discusses the synthesis and evaluation of monoamidic derivatives of cyclohexanedicarboxylic acids, which are potential angiotensin converting enzyme (ACE) inhibitors. These compounds, including those with a methyl or ethyl group alkylated amidic nitrogen, show promising inhibitory activity against ACE, suggesting potential applications in cardiovascular diseases (Turbanti et al., 1993).

Cytotoxicity in Marine-Derived Compounds

The study by Hawas et al. (2009) isolates isoquinolinequinones from a marine-derived Streptomyces sp. isolate, demonstrating significant cytotoxicity against various cancer cell lines, including non-small cell lung cancer, breast cancer, melanoma, and prostate cancer cells. This indicates the potential of similar compounds in cancer research (Hawas et al., 2009).

Antimuscarinic Activity

Brown et al. (1993) explore the synthesis of 2-[N-(ethyl)-(N-beta-hydroxyethyl)]aminoethyl 2,2-diphenylpropionate, a metabolite of aprophen, and its antimuscarinic activities. This research could provide insight into neurological applications of related compounds (Brown et al., 1993).

Solid Acid Catalysis

Kimura et al. (1997) discuss the hydrolysis of esters, including ethyl acetate and cyclohexyl acetate, using various solid acids. This research is significant for chemical engineering and industrial applications (Kimura et al., 1997).

Learning and Memory Enhancement

Jiang Jing-ai (2006) studies the synthesis of 2-(dialkylamino)ethyl 2-((thiophen-3-yl)methoxy) acetate(hydrochloride) and its effects on learning and memory in mice. This suggests possible neuropharmacological applications (Jiang Jing-ai, 2006).

Platinum and Palladium Complexes

Faraglia et al. (2001) investigate the synthesis of complexes involving platinum(II) and palladium(II) with dithiocarbamates and amines. These complexes demonstrate potential in biochemistry and pharmacology (Faraglia et al., 2001).

properties

IUPAC Name

ethyl 2-[1-(methylamino)cyclohexyl]acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2.ClH/c1-3-14-10(13)9-11(12-2)7-5-4-6-8-11;/h12H,3-9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMVYGFJFVNOEBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1(CCCCC1)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-[1-(methylamino)cyclohexyl]acetate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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